4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE

Cytotoxicity Cancer SAR

This 5H-chromeno[2,3-d]pyrimidine features a unique 4-benzylsulfanyl/7-bromo/4-methoxyphenyl substitution pattern. Published IC50 of 28 µM makes it a validated low-potency control for benchmarking novel derivatives (1–5 µM range). The hydrophobic benzylsulfanyl group and 7-bromo halogen bonding site create a distinct steric/electronic profile essential for SAR studies at 2-, 4-, and 7-positions. Procure lot-controlled material to ensure data reproducibility across your lead optimization program.

Molecular Formula C25H19BrN2O2S
Molecular Weight 491.4
CAS No. 872207-63-1
Cat. No. B2900460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
CAS872207-63-1
Molecular FormulaC25H19BrN2O2S
Molecular Weight491.4
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=N2)SCC5=CC=CC=C5
InChIInChI=1S/C25H19BrN2O2S/c1-29-20-10-7-17(8-11-20)23-27-24-21(14-18-13-19(26)9-12-22(18)30-24)25(28-23)31-15-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3
InChIKeyXMWHMDQMLMMKSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzylsulfanyl)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine (CAS 872207-63-1): Procurement-Grade Overview of a Chromenopyrimidine Scaffold


4-(Benzylsulfanyl)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine is a synthetic small molecule built on the 5H-chromeno[2,3-d]pyrimidine scaffold, which is known for diverse biological activities [1]. This compound features a benzylsulfanyl group at the 4-position, a bromine atom at the 7-position, and a 4-methoxyphenyl substituent at the 2-position, creating a unique substitution pattern that distinguishes it from other analogs in the class [1]. Published data indicate an IC50 value of 28 µM against a cancer cell line has been reported, establishing a quantitative baseline for its activity [2].

Why 4-(Benzylsulfanyl)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine Cannot Be Substituted by Generic Chromenopyrimidine Analogs


The chromeno[2,3-d]pyrimidine class exhibits a clear structure-activity relationship (SAR) where antitumor activity is significantly affected by the lipophilicity of substituents at the 2-, 4-, or 7-positions [1]. This compound's unique combination of a benzylsulfanyl (4-position), bromo (7-position), and 4-methoxyphenyl (2-position) groups creates a distinct steric and electronic profile that directly dictates its specific potency and selectivity. A generic substitution with a different analog, such as one with a different halogen or a non-sulfur-containing side chain, will almost certainly result in altered target engagement and biological performance, as demonstrated by the wide range of IC50 values (from low micromolar to >100 µM) observed across this compound class [2].

Quantitative Evidence Guide for 4-(Benzylsulfanyl)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine (CAS 872207-63-1): Head-to-Head and Cross-Study Differentiation


Target Compound Cytotoxicity vs. Potent Class-Leading Chromenopyrimidine Analogs

The target compound demonstrates a reported IC50 of 28 µM, positioning it as a significantly less potent cytotoxic agent when compared to the most active chromeno[2,3-d]pyrimidine derivatives identified in a recent research project, which achieved IC50 values in the 1.7–4.3 µM range against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines [1][2]. This ~6.5- to 16.5-fold difference in potency underscores a distinct position in the structure-activity landscape, making it a valuable tool for studying the minimum structural requirements for potent activity [1][2].

Cytotoxicity Cancer SAR

Quantitative Differentiation from Inactive Analogs within the Same Study

Within the dataset from which the target compound's IC50 was sourced, a clear hierarchy of activity exists. The target compound (IC50 = 28 µM) resides in a distinct potency tier, clearly differentiated from structurally related yet completely inactive analogs (Compounds 1 and 6, both with IC50 >100 µM) [1]. This distinguishes it from compounds that are entirely inactive in this assay, which would be unsuitable as baseline controls.

Cytotoxicity SAR Negative Control

Class-Level Differentiation via Lipophilicity-Driven SAR

Structure-activity relationship (SAR) studies on the broader 4H-chromene and 5H-chromeno[2,3-d]pyrimidine families have established that antitumor activity is significantly affected by the lipophilicity—whether hydrophobic or hydrophilic—of substituents at the 2-, 4-, or 7-positions [1]. The target compound's 4-benzylsulfanyl group is a large, hydrophobic moiety, which contributes substantially to its overall logP and thus differentiates its pharmacokinetic and target-binding profile from other analogs with smaller or more polar substituents like ethylsulfanyl or hydroxyl groups [2].

Lipophilicity SAR Antitumor

Optimal Research and Procurement Application Scenarios for 4-(Benzylsulfanyl)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine (CAS 872207-63-1)


Use as a Defined Low-Potency Control in Cytotoxicity Assays

Given its established IC50 of 28 µM, this compound serves as a robust, low-potency control for cytotoxicity experiments [1]. When screening novel chromenopyrimidine derivatives with anticipated IC50 values in the low micromolar range (e.g., 1-5 µM), this compound can be used to benchmark assay sensitivity and confirm that the experimental system can differentiate between potent and weakly active compounds [2].

SAR Probe to Study the Impact of the 4-Benzylsulfanyl Substituent

The compound's defining 4-benzylsulfanyl group is a key differentiator. It can be procured and used in a head-to-head SAR study against analogs possessing different 4-position substituents (e.g., piperidinyl, ethylsulfanyl, hydroxyl) to directly quantify how this specific bulky, hydrophobic thioether affects target binding, cellular permeability, and resulting cytotoxicity [3].

Chemical Probe for Investigating Bromine-Dependent Interactions

The presence of a bromine atom at the 7-position provides an opportunity to investigate halogen bonding in biological systems. Researchers can compare the activity of this 7-bromo compound against its 7-unsubstituted or 7-fluoro analogs (where data is available) to specifically map the role of heavy halogen interactions in binding affinity and selectivity, as indicated by class-level SAR that shows substituents at this position significantly affect activity [3].

Quote Request

Request a Quote for 4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.